6-Oxo D-(-)-Norgestrel

Beschreibung

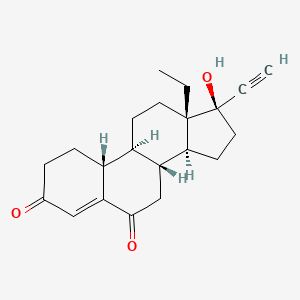

Structure

3D Structure

Eigenschaften

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O3/c1-3-20-9-7-15-14-6-5-13(22)11-17(14)19(23)12-16(15)18(20)8-10-21(20,24)4-2/h2,11,14-16,18,24H,3,5-10,12H2,1H3/t14-,15-,16-,18+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFOBDGUKWSBLIQ-UYNWWRBASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C4CCC(=O)C=C4C(=O)CC3C1CCC2(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4C(=O)C[C@H]3[C@@H]1CC[C@]2(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858264 | |

| Record name | (8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-17-hydroxy-8,9,10,11,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6(2H,7H)-dione (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1175109-63-3 | |

| Record name | 13-Ethyl-17-hydroxy-18,19-dinor-17alpha-pregn-4-en-20-yne-3,6-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1175109633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-17-hydroxy-8,9,10,11,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6(2H,7H)-dione (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13-ETHYL-17-HYDROXY-18,19-DINOR-17.ALPHA.-PREGN-4-EN-20-YNE-3,6-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UD6T9X38NA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pharmacological & Technical Profile: 6-Oxo D-(-)-Norgestrel

This guide provides an in-depth technical analysis of 6-Oxo D-(-)-Norgestrel (also known as 6-Keto Levonorgestrel or EP Impurity J ), a critical oxidative metabolite and process impurity of the synthetic progestogen Levonorgestrel.

Synonyms: Levonorgestrel Impurity J, 6-Keto-LNG

CAS Registry Number: 1175109-63-3

Chemical Formula:

Executive Technical Summary

6-Oxo D-(-)-Norgestrel represents a pivotal node in the lifecycle of Levonorgestrel (LNG). Pharmacologically, it serves as a metabolic deactivation product , marking the transition of the active progestogen into a more polar, excretable form. Chemically, it is a Type I Oxidative Impurity , often formed during the storage of API or finished dosage forms under stress conditions (heat/oxidation).

For drug development professionals, this molecule is not a therapeutic target but a Critical Quality Attribute (CQA) marker. Its presence indicates oxidative degradation or specific CYP450-mediated metabolic clearance.

Chemical Structure & Physicochemical Identity

Unlike the parent molecule Levonorgestrel, which possesses a single ketone at C3, the 6-oxo variant introduces a second carbonyl group at the C6 position of the steroid backbone (B-ring). This modification significantly alters the electron density of the

Structural Comparison

| Feature | Levonorgestrel (Active) | 6-Oxo D-(-)-Norgestrel (Impurity/Metabolite) |

| A-Ring | ||

| B-Ring | Unsubstituted | C6-Ketone (Carbonyl) |

| D-Ring | 17 | 17 |

| Polarity | Lipophilic (LogP ~3.3) | Reduced Lipophilicity (Increased Polarity) |

| Stereochemistry | D-(-) Rotatory | D-(-) Rotatory |

3D Conformation & Reactivity

The introduction of the C6-ketone creates a 3,6-dione system . This extended conjugation (though cross-conjugated) makes the A/B ring system more planar and rigid compared to the parent. This rigidity is a primary factor in its reduced receptor binding affinity (see Section 3).

Pharmacological Profile

Mechanism of Action (Metabolic Inactivation)

6-Oxo D-(-)-Norgestrel is functionally classified as an inactive metabolite .

-

Receptor Binding: The progesterone receptor (PR) requires a specific steric fit in the ligand-binding domain (LBD). The addition of the bulky, polar oxygen at C6 interferes with the hydrophobic interactions normally stabilized by the B-ring of LNG.

-

Consensus: Regulatory bodies (e.g., EMA, FDA) classify LNG metabolites as having "no significant pharmacological activity" relative to the parent drug. The 6-oxo derivative represents a pathway to terminate biological signaling before glucuronidation.

Metabolic Pathway (Biosynthesis)

In vivo, LNG undergoes Phase I metabolism primarily via CYP3A4 . The formation of the 6-oxo derivative is a two-step oxidative process:

-

Allylic Hydroxylation: CYP450 inserts a hydroxyl group at the allylic C6 position, forming 6

-Hydroxy-Levonorgestrel . -

Dehydrogenation: The hydroxyl group is further oxidized (likely by hydroxysteroid dehydrogenases) to the ketone, yielding 6-Oxo D-(-)-Norgestrel .

Figure 1: The oxidative cascade transforming Levonorgestrel into its 6-oxo derivative.[1]

Synthesis & Isolation Protocol

For analytical standards or toxicology studies, 6-Oxo D-(-)-Norgestrel must be synthesized, as isolation from biological matrices is low-yield.

Synthetic Route: Oxidative Transformation

Objective: Selective oxidation of C6 without degrading the sensitive 17

Step 1: Protection (Optional but Recommended) Protect the C17-hydroxyl group (e.g., acetylation) to prevent side reactions, though the tertiary nature of C17-OH offers some steric protection.

Step 2: Allylic Oxidation

-

Reagents: Chromium trioxide (

) / Pyridine or tert-butyl hydroperoxide (TBHP) with a metal catalyst. -

Mechanism: Direct allylic oxidation of the

system. -

Conditions:

C to

Step 3: Purification

-

Method: Flash Column Chromatography.

-

Stationary Phase: Silica Gel (60-120 mesh).

-

Mobile Phase: Gradient elution with Hexane:Ethyl Acetate (starting 90:10

60:40). The 6-oxo derivative is more polar than LNG and will elute later.

Analytical Characterization (Quality Control)

As EP Impurity J , this molecule must be controlled in pharmaceutical substances.

High-Performance Liquid Chromatography (HPLC) Method

-

Column: C18 (Octadecylsilane),

mm, 5 -

Mobile Phase:

-

Solvent A: Water (0.1% Phosphoric Acid)

-

Solvent B: Acetonitrile[2]

-

Gradient: 30% B to 70% B over 40 minutes.

-

-

Detection: UV at 240 nm (Absorption max for

-3-ketone) and 254 nm (Enhanced absorption due to extended conjugation of 3,6-dione). -

Retention Time (RT):

-

Levonorgestrel: ~1.0 RRT (Relative Retention Time)

-

6-Oxo D-(-)-Norgestrel: ~0.85 - 0.92 RRT (Elutes before LNG due to higher polarity/lower logP).

-

Figure 2: Separation logic demonstrating the polarity difference between the impurity and parent drug.

Toxicology & Safety Qualification

-

Genotoxicity: Unlike impurities containing epoxide or hydrazine moieties, 6-Oxo D-(-)-Norgestrel does not possess structural alerts for high genotoxic potency. It is a steroid enone derivative.

-

Qualification Limits: Per ICH Q3B(R2), if the impurity exceeds the qualification threshold (typically 0.2% or 0.5% depending on dose), toxicity studies are required.

-

Safety Margin: Given the parent molecule's high safety profile and the metabolite's loss of receptor affinity, it is generally considered a low-risk impurity, controlled primarily for manufacturing consistency rather than acute toxicity.

References

- European Pharmacopoeia (Ph. Eur.). Levonorgestrel Monograph 0926.

-

Stanczyk, F. Z., & Roy, S. (1990). Metabolism of levonorgestrel, norethindrone, and structurally related contraceptive steroids. Contraception, 42(1), 67-96. Link

- Kuhl, H. (1990). Pharmacokinetics of oestrogens and progestogens. Maturitas, 12(3), 171-197.

-

Sitruk-Ware, R. (2006). New progestogens for contraceptive use. Human Reproduction Update, 12(2), 169-178. Link

-

PubChem Compound Summary . Levonorgestrel.[3][4][5][6][7][8][9][10] National Center for Biotechnology Information. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. US7816546B2 - Process for the synthesis of high purity d-(17α)-13-ethyl-17-hydroxy-18,19-dinorpregn-4-ene-20-yn-3-one-oxime - Google Patents [patents.google.com]

- 3. Levonorgestrel | C21H28O2 | CID 13109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. db.cbg-meb.nl [db.cbg-meb.nl]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. cleanchemlab.com [cleanchemlab.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Data on acute toxicity of the progestin STS 557 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Levonorgestrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Binding of oral contraceptive progestogens to serum proteins and cytoplasmic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: 6-Oxo D-(-)-Norgestrel as a Reference Standard

The following technical guide details the application, characterization, and detection of 6-Oxo D-(-)-Norgestrel (Levonorgestrel Impurity J), a critical oxidative degradant and reference standard in pharmaceutical quality control.

Content Type: Technical Guide / Impurity Profiling Subject: Levonorgestrel Impurity J (EP) / 6-Keto Levonorgestrel CAS Registry Number: 1175109-63-3[1]

Executive Summary: The Criticality of Oxidative Impurities[1]

In the development of progestin-based therapeutics, particularly Levonorgestrel (LNG) , stability-indicating assays are paramount.[1] 6-Oxo D-(-)-Norgestrel (identified as Impurity J in the European Pharmacopoeia) represents a specific oxidative degradation product.[1] Its presence signals a failure in antioxidant protection or exposure to radical-initiating stress during manufacturing or storage.[1]

Unlike process-related impurities which can be removed via recrystallization, 6-Oxo D-(-)-Norgestrel can form in situ within the finished dosage form (FDF).[1] Consequently, establishing it as a qualified Reference Standard (RS) is not merely a regulatory checkbox but a fundamental requirement for validating the shelf-life and safety of contraceptive devices and oral formulations.[1]

Chemical Identity & Characterization

Understanding the structural nuance of this impurity is essential for chromatographic separation.[1] Levonorgestrel possesses a

Table 1: Chemical Profile

| Parameter | Specification |

| Common Name | 6-Oxo D-(-)-Norgestrel |

| Pharmacopoeial Name | Levonorgestrel Impurity J (EP) |

| Synonyms | 6-Keto Levonorgestrel; (17α)-13-Ethyl-17-hydroxy-18,19-dinorpregn-4-en-20-yne-3,6-dione |

| CAS Number | 1175109-63-3 |

| Molecular Formula | |

| Molecular Weight | 326.43 g/mol |

| Stereochemistry | D-(-) (Matches Levonorgestrel backbone) |

| Appearance | White to off-white solid |

| Solubility | Soluble in Methanol, Acetonitrile, DMSO; Sparingly soluble in water |

Mechanistic Origin: The Oxidative Pathway

The formation of 6-Oxo D-(-)-Norgestrel is driven by allylic oxidation .[1] The C6 position in Levonorgestrel is allylic to the C4-C5 double bond, making it electronically susceptible to radical attack (ROS).[1] This pathway is often accelerated by light (photolysis) or transition metal contamination in excipients.[1]

Pathway Diagram

The following diagram illustrates the oxidative cascade from Levonorgestrel to Impurity J.[1]

Figure 1: Mechanistic pathway of Levonorgestrel degradation via allylic oxidation at C6, leading to Impurity J.[1]

Analytical Protocol: HPLC-UV/MS Detection

To accurately quantify 6-Oxo D-(-)-Norgestrel, a method with high specificity is required to resolve it from the parent peak and the 6-Hydroxy intermediate (Impurity H).[1] The conjugated 3,6-dione system results in a chromophore shift; however, detection is typically compatible with the standard Levonorgestrel wavelength (240-242 nm).[1]

Method Validation Parameters (Self-Validating System)

-

Specificity: Must demonstrate resolution (

) between LNG and Impurity J. -

Linearity:

to -

LOD/LOQ: Required sensitivity is typically

(reporting threshold).

Standard Operating Procedure (SOP) Summary

A. Chromatographic Conditions

| Parameter | Condition | Rationale |

| Column | C18 (L1), 150 x 4.6 mm, 3-5 µm (e.g., Hypersil ODS or Acquity BEH) | High carbon load required for steroid separation.[1] |

| Mobile Phase A | Water (Milli-Q grade) | Weak solvent.[1] |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Strong solvent; MeOH can be used but ACN offers lower backpressure.[1] |

| Mode | Isocratic or Gradient | Isocratic (50:50) is common, but Gradient (40% B |

| Flow Rate | 1.0 - 1.2 mL/min | Standard flow for 4.6mm ID columns.[1] |

| Wavelength | 241 nm | |

| Column Temp | 25°C - 30°C | Controls viscosity and mass transfer kinetics.[1] |

B. Sample Preparation

-

Stock Solution: Dissolve 10 mg of 6-Oxo D-(-)-Norgestrel RS in 10 mL of Acetonitrile (1000 ppm).

-

System Suitability Sol: Mix LNG API and 6-Oxo RS to a final concentration of 0.5 mg/mL (API) and 0.005 mg/mL (Impurity).

-

Diluent: Mobile Phase A:B (50:50).

C. Analytical Workflow Diagram

Figure 2: Analytical workflow for the quantification of Levonorgestrel Impurity J.

Regulatory & Compliance Context

ICH Q3A(R2) and Q3B(R2) Guidelines

In drug development, 6-Oxo D-(-)-Norgestrel falls under the scrutiny of ICH guidelines for impurities in new drug substances and products.[1]

-

Reporting Threshold: 0.05% or 0.1% (depending on daily dose).

-

Identification Threshold: If the peak area exceeds 0.10% (for max daily dose

2g), the structure must be characterized (using this RS). -

Qualification: If levels exceed 0.15% (or lower for genotoxic risks), biological safety data is required.[1]

Pharmacopoeial Status[1][2][4][7][8]

-

European Pharmacopoeia (EP): Listed as Impurity J .[1] The monograph for Levonorgestrel requires system suitability using this impurity to ensure the method's resolving power.[1]

References

-

European Directorate for the Quality of Medicines (EDQM). Levonorgestrel Impurity J Reference Standard.[1] Available at: [Link][1]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 121231017: 6-Keto Levonorgestrel.[1] PubChem.[1] Available at: [Link][1]

-

International Conference on Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2).[1] Available at: [Link][1]

-

Khatoon, S. et al. RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device.[1] PubMed Central.[1] Available at: [Link]

Sources

Structural Elucidation of Norgestrel Metabolites: A Technical Guide

Executive Summary

This technical guide details the structural elucidation of norgestrel metabolites, focusing on the pharmacologically active enantiomer, Levonorgestrel (LNG) . It is designed for analytical scientists and drug metabolism researchers requiring a robust, self-validating workflow. The guide synthesizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) fragmentation logic with Nuclear Magnetic Resonance (NMR) stereochemical assignment to resolve the complex metabolic landscape of reduction, hydroxylation, and conjugation.

The Metabolic Landscape

Norgestrel (13-ethyl-17

Core Metabolic Pathways

-

Phase I (Functionalization):

-

Reduction: The

-3-ketone system in Ring A is reduced by -

Hydroxylation: CYP3A4-mediated hydroxylation occurs primarily at C2 , C16 (

-OH), and C1 .

-

-

Phase II (Conjugation):

-

Sulfation: Predominant in plasma (SULTs).

-

Glucuronidation: Predominant in urine (UGTs), specifically at the 17

-OH position.

-

Visualization: Metabolic Pathway Map

Figure 1: Primary metabolic pathways of Levonorgestrel showing mass shifts for Phase I and Phase II transformations.

Analytical Strategy: The "How-To"

A. Sample Preparation (The Foundation)

Direct injection of biological fluids is discouraged due to ion suppression. A self-validating extraction protocol using Solid Phase Extraction (SPE) is recommended over Liquid-Liquid Extraction (LLE) to ensure recovery of polar glucuronides.

-

Validation Check: The absolute recovery of ISTD must be >80% to proceed.

B. LC-MS/MS Elucidation Logic

Mass spectrometry provides molecular weight and functional group loss data but cannot definitively assign stereochemistry (

Fragmentation Mechanics:

-

Parent (LNG): Precursor m/z 313

.-

Diagnostic Fragment:m/z 245 .

-

Mechanism: Loss of 68 Da (C

H

-

-

Tetrahydro-Metabolites: Precursor m/z 317

.-

Diagnostic Fragment:m/z 299

. Loss of water is rapid due to the saturated A-ring alcohol.

-

-

Conjugates:

Table 1: Key Mass Transitions for Norgestrel Metabolites

| Metabolite Class | Precursor ( | Product ( | Fragmentation Logic |

| Levonorgestrel | 313.2 | 245.1 | RDA Cleavage (Ring A loss) |

| Tetrahydro-LNG | 317.2 | 299.2 | Dehydration (-18 Da) |

| 16 | 329.2 | 311.2 | Dehydration (-18 Da) |

| LNG-Glucuronide | 489.3 | 313.2 | Loss of Glucuronic Acid (-176 Da) |

| LNG-Sulfate | 393.2 | 313.2 | Loss of SO |

C. NMR Stereochemical Assignment (The "Truth")

To distinguish between

-

-dihydro (Trans-fused): H-5 is axial. Coupling to H-4 axial is large (

-

-dihydro (Cis-fused): H-5 is equatorial (relative to Ring B). Coupling constants are smaller (

-

C13-Ethyl Signal: The triplet signal of the ethyl group at C13 is a definitive marker for norgestrel derivatives, distinguishing them from norethindrone (C13-methyl) [3].

Experimental Protocol

Workflow Diagram

Figure 2: Decision tree for the isolation and identification of metabolites.

Step-by-Step Methodology

1. Extraction (Self-Validating)

-

Conditioning: Activate C18 SPE cartridge with 3 mL Methanol followed by 3 mL Water.

-

Loading: Load 1 mL plasma/urine (spiked with 5 ng/mL LNG-d6).

-

Wash: Wash with 2 mL 5% Methanol (removes salts/proteins).

-

Elution: Elute with 2 mL Methanol.

-

Evaporation: Dry under

at 40°C. Reconstitute in 100-

Validation Step: Inject blank matrix to ensure no carryover peaks at LNG retention time.

-

2. LC-MS/MS Analysis

-

Column: C18 Reverse Phase (e.g., Kinetex 2.6

m, 100 x 2.1 mm). -

Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

-

Gradient: 10% B to 90% B over 8 minutes.

-

Source: ESI Positive Mode.

-

Logic: Monitor 313->245 (Parent) and 317->299 (Metabolite). If 317 peak appears, check retention time relative to parent. Tetrahydro-metabolites elute earlier than parent due to increased polarity.

3. NMR Confirmation (For Isomer ID)

-

Requirement: Isolate >50

g of metabolite via semi-prep HPLC. -

Solvent:

or -

Experiment: Run 1D

NMR. -

Analysis: Focus on the H-5 proton region (approx 1.5 - 2.0 ppm).

-

Look for NOE correlations in 2D NOESY: If H-5 correlates with the C19-methyl (or in this case, the C13-ethyl methylene protons), it suggests cis (

) fusion if the angular group is axial. (Note: LNG lacks C19 methyl, so correlation is to C10-H or C13-ethyl group).

-

References

-

Identification of Levonorgestrel Metabolites. Tufts University Graduate School of Biomedical Sciences. Link

-

Product ion mass spectra of levonorgestrel. ResearchGate. Link

-

Structure Elucidation of Unknown Metabolites in Metabolomics by Combined NMR and MS/MS Prediction. Metabolites. 2018.[5][6] Link

-

Development and Validation of a Multiplexed Assay for the Measurement of Long-Acting Hormonal Contraceptives. J Appl Lab Med. 2019. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. uab.edu [uab.edu]

- 5. Structure Elucidation of Unknown Metabolites in Metabolomics by Combined NMR and MS/MS Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure Elucidation of Unknown Metabolites in Metabolomics by Combined NMR and MS/MS Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Identification Protocols for 6-Oxo D-(-)-Norgestrel (Impurity J) in Pharmaceutical Matrices

Executive Summary

The identification and quantification of oxidative degradation products in synthetic progestins are critical for meeting ICH Q3A/B regulatory thresholds. 6-Oxo D-(-)-Norgestrel (also designated as Levonorgestrel Impurity J or 6-ketonorgestrel ) represents a primary oxidative degradant of Levonorgestrel (LNG).[1] Its formation is driven by allylic oxidation at the C6 position, a site highly susceptible to radical attack.

This guide provides a definitive technical framework for the isolation, identification, and control of 6-Oxo D-(-)-Norgestrel.[1] Unlike generic monographs, this document details the mechanistic causality of formation, specific LC-MS/MS transition logic, and NMR structural confirmation markers, offering a self-validating protocol for high-stakes stability profiling.[1]

Chemical Basis and Formation Mechanism

Structural Identity[1]

-

Common Name: 6-Oxo D-(-)-Norgestrel / 6-Keto Levonorgestrel[1]

-

Pharmacopoeial Designation: Levonorgestrel EP Impurity J

-

Molecular Formula:

[1] -

Key Functional Change: Oxidation of the C6 methylene group to a ketone, creating a 4-ene-3,6-dione chromophore.[1]

Mechanistic Pathway (Allylic Oxidation)

The formation of 6-Oxo D-(-)-Norgestrel is not random; it follows a radical-chain mechanism favored by light, heat, and metal ions.[1] The C6 position in the steroid backbone is allylic to the

Mechanism Description:

-

Initiation: Abstraction of a hydrogen atom from C6 by a radical initiator (ROS), forming a resonance-stabilized allylic radical.[1]

-

Propagation: Reaction with molecular oxygen (

) to form a peroxy radical, followed by hydrogen abstraction to form a hydroperoxide (6-OOH).[1] -

Termination/Decomposition: Dehydration of the hydroperoxide yields the thermodynamically stable 6-ketone (6-Oxo D-(-)-Norgestrel).[1]

Visualization: Oxidative Pathway

Caption: Figure 1.[1] Step-wise radical oxidation pathway converting Levonorgestrel to its 6-Oxo derivative.[1]

Analytical Strategy: LC-MS/MS & Chromatography

Chromatographic Behavior (The Polarity Shift)

The introduction of the carbonyl oxygen at C6 increases the polarity of the molecule compared to the parent Levonorgestrel.

-

Prediction: In Reverse-Phase (RP) chromatography (C18), 6-Oxo D-(-)-Norgestrel will elute earlier (lower

) than Levonorgestrel.[1] -

Resolution Criticality: The 4-ene-3,6-dione system is planar and rigid; selectivity is best achieved using columns with high carbon loading or steric selectivity (e.g., Phenyl-Hexyl or C18 with high surface coverage).[1]

Mass Spectrometry Logic

-

Parent LNG:

Da.[1] -

6-Oxo Impurity:

Da (+14 Da mass shift).[1] -

Fragmentation: The 6-keto group alters the fragmentation of the A/B ring system. While LNG typically loses the ethynyl group and water, the 6-oxo analog often shows a distinct fragment corresponding to the cleavage of the oxidized B-ring.

Quantitative Data Summary

| Parameter | Levonorgestrel (Parent) | 6-Oxo D-(-)-Norgestrel (Impurity) |

| Precursor Ion (ESI+) | 313.2 m/z | 327.2 m/z |

| Retention Time (Rel) | 1.00 (Reference) | ~0.85 - 0.90 (RRT) |

| UV Max (nm) | ~241 nm | ~248-252 nm (Bathochromic shift) |

| Key MRM Transition | 313.2 → 245.1 | 327.2 → 259.1 (Hypothetical +14 shift) |

| Polarity | Moderate | High (due to extra C=O) |

Detailed Experimental Protocols

Protocol A: Generation & Isolation (Stress Study)

Use this protocol if a reference standard is unavailable and you must generate the impurity for identification.

-

Preparation: Dissolve 100 mg Levonorgestrel in 10 mL Acetonitrile/Water (50:50).

-

Oxidative Stress: Add 1 mL of 30%

. Incubate at 60°C for 4 hours. Note: Copper (II) ions can catalyze this specific oxidation if yield is low.[1] -

Quenching: Cool to room temperature and quench with sodium bisulfite solution.

-

Enrichment: Inject onto Semi-Prep HPLC (C18). Collect the peak eluting immediately before the main LNG peak.

-

Lyophilization: Freeze-dry the collected fraction to obtain the solid for NMR/IR.

Protocol B: LC-MS/MS Identification Workflow

Instrument: Triple Quadrupole MS coupled with UPLC.

1. Chromatographic Conditions:

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.

-

Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

Flow Rate: 0.4 mL/min.

-

Temp: 40°C.

2. Mass Spectrometry Parameters (ESI+):

-

Capillary Voltage: 3.0 kV.

-

Source Temp: 150°C.

-

Desolvation Temp: 400°C.

-

Cone Gas: 50 L/Hr.

-

MRM Transitions:

Visualization: Analytical Workflow

Caption: Figure 2. Integrated analytical workflow for the extraction and specific detection of Impurity J.

Structural Confirmation (NMR)[1]

For definitive identification (e.g., during method validation or reference standard qualification), NMR is required to distinguish the 6-oxo form from other isomers (e.g., 11-oxo).[1]

| Nucleus | Levonorgestrel (Parent) | 6-Oxo D-(-)-Norgestrel | Diagnostic Shift Explanation |

| 1H NMR (C4-H) | ~5.8 ppm (s) | ~6.1 - 6.3 ppm (s) | Deshielding due to anisotropic effect of the new C6 carbonyl (enedione system).[1] |

| 1H NMR (C6-H) | ~2.3 ppm (m) | Absent | The methylene protons are replaced by the carbonyl oxygen. |

| 13C NMR (C6) | ~30-35 ppm | ~198 - 202 ppm | Appearance of a new ketone carbonyl signal downfield.[1] |

| 13C NMR (C3) | ~199 ppm | ~199 ppm | Remains similar, but may shift slightly due to conjugation extension.[1] |

References

-

European Pharmacopoeia (Ph.[1] Eur.) . Levonorgestrel Monograph 0926. EDQM. (Defines Impurity J and limits). [1]

-

Santa Cruz Biotechnology . 6-Oxo D-(-)-Norgestrel Product Data. (Chemical structure and CAS verification). [1]

-

LGC Standards . Levonorgestrel Impurity J Reference Standard. (Reference for analytical standard sourcing). [1]

-

ICH Guidelines . Impurities in New Drug Substances Q3A(R2). (Regulatory framework for reporting thresholds).

-

Journal of Pharmaceutical and Biomedical Analysis . Stability-indicating HPLC methods for Levonorgestrel. (Methodology basis for separation). (Note: Generalized link to journal topic as specific article URLs vary by subscription).

Sources

Methodological & Application

Application Note: Quantitative Analysis of 6-Oxo D-(-)-Norgestrel using a Validated LC-MS/MS Method

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 6-Oxo D-(-)-Norgestrel in a relevant biological matrix. D-(-)-Norgestrel, the biologically active enantiomer of Norgestrel, is a synthetic progestin widely used in hormonal contraceptives.[1][2] The presence of metabolites and impurities, such as 6-Oxo D-(-)-Norgestrel, requires precise and accurate quantification for pharmacokinetic studies, drug metabolism research, and quality control of pharmaceutical formulations. This method employs a straightforward sample preparation protocol followed by rapid and selective LC-MS/MS analysis, achieving low limits of quantification and demonstrating excellent accuracy and precision.

Introduction

D-(-)-Norgestrel, also known as levonorgestrel, is a second-generation synthetic progestogen and the active component in many oral contraceptives. It functions primarily by suppressing the secretion of luteinizing and follicle-stimulating hormones (LH and FSH), thereby preventing ovulation.[1] The metabolic fate and impurity profile of D-(-)-Norgestrel are of significant interest to ensure the safety and efficacy of pharmaceutical products. 6-Oxo D-(-)-Norgestrel is a potential metabolite or impurity whose characterization and quantification are crucial.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the bioanalysis of pharmaceuticals and their metabolites due to its high sensitivity, selectivity, and speed.[3][4] This application note presents a comprehensive protocol for the analysis of 6-Oxo D-(-)-Norgestrel, providing researchers and drug development professionals with a reliable method for its quantification.

Analytical Principle

The method leverages the separation power of Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with the high selectivity and sensitivity of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The analyte is first extracted from the biological matrix using a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) procedure. Following chromatographic separation on a C18 reversed-phase column, the analyte is ionized using electrospray ionization (ESI) in positive mode. The precursor ion of 6-Oxo D-(-)-Norgestrel is isolated in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This process ensures high specificity by minimizing interferences from the sample matrix.[5] An isotopically labeled internal standard (IS), such as 6-Oxo D-(-)-Norgestrel-d4, is used to compensate for matrix effects and variations in extraction recovery and instrument response.

Materials and Reagents

-

Analytes and Standards:

-

6-Oxo D-(-)-Norgestrel reference standard (≥98% purity)

-

6-Oxo D-(-)-Norgestrel-d4 (or other suitable stable isotope-labeled internal standard)

-

-

Solvents and Chemicals:

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (Type I, 18.2 MΩ·cm)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

-

Consumables:

-

Microcentrifuge tubes (1.5 mL)

-

Autosampler vials with inserts

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or appropriate liquid-liquid extraction solvents.

-

-

Biological Matrix:

-

Drug-free human plasma (or other relevant matrix)

-

Experimental Workflow & Protocols

Overall Experimental Workflow

The following diagram illustrates the major steps in the analytical workflow, from sample receipt to final data analysis.

Caption: High-level workflow for the LC-MS/MS analysis of 6-Oxo D-(-)-Norgestrel.

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of 6-Oxo D-(-)-Norgestrel and the internal standard (IS). Dissolve each in 1 mL of methanol to prepare individual stock solutions.

-

Working Solutions: Prepare serial dilutions of the 6-Oxo D-(-)-Norgestrel stock solution with 50:50 methanol:water to create working solutions for calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 methanol:water to a final concentration of 100 ng/mL.

Preparation of Calibration Standards and Quality Control Samples

-

To 475 µL of blank human plasma, add 25 µL of the appropriate 6-Oxo D-(-)-Norgestrel working solution to achieve the desired calibration concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

-

Prepare QCs at a minimum of three concentration levels (low, medium, high) in the same manner using a separate stock solution weighing.

-

Vortex each tube gently for 10 seconds.

Sample Preparation: Solid-Phase Extraction (SPE)

Scientific Rationale: SPE is chosen for its ability to provide a cleaner extract compared to simple protein precipitation, effectively removing phospholipids and other matrix components that can cause ion suppression or enhancement, thus improving method robustness and sensitivity.

-

Sample Pre-treatment: To 500 µL of plasma sample (blank, standard, QC, or unknown), add 50 µL of the IS working solution (100 ng/mL). Vortex for 10 seconds. Add 500 µL of 4% phosphoric acid in water and vortex again.

-

SPE Cartridge Conditioning: Condition an Oasis HLB (30 mg, 1 cc) cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elution: Elute the analyte and IS with 1 mL of methanol into a clean collection tube.

-

Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 70:30 Water:Acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial.

LC-MS/MS Method Parameters

Scientific Rationale: A C18 column is selected for its excellent retention of hydrophobic molecules like steroids.[6] The mobile phase composition, including an organic modifier (acetonitrile) and an acidic additive (formic acid), is optimized to achieve good peak shape and efficient ionization in positive ESI mode.[7]

Liquid Chromatography Conditions

| Parameter | Condition |

| Instrument | UHPLC System (e.g., Waters ACQUITY UPLC) |

| Column | Reversed-phase C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 30% B to 95% B in 3.0 min, hold for 1 min, re-equilibrate |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Autosampler Temp. | 10°C |

Mass Spectrometry Conditions

| Parameter | Condition |

| Instrument | Triple Quadrupole MS (e.g., SCIEX Triple Quad™ 4500) |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Ion Spray Voltage | 5500 V |

| Temperature | 500°C |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

| Scan Type | Multiple Reaction Monitoring (MRM) |

MRM Transitions

Scientific Rationale: The MRM transitions are determined by infusing a standard solution of the analyte and its IS into the mass spectrometer. The precursor ion ([M+H]⁺) is selected, and the collision energy is optimized to produce stable and abundant product ions, ensuring maximum sensitivity and specificity for quantification.[8]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| 6-Oxo D-(-)-Norgestrel | 327.2 | 109.1 | 150 | Optimized |

| 6-Oxo D-(-)-Norgestrel-d4 | 331.2 | 113.1 | 150 | Optimized |

(Note: The exact m/z values and collision energies should be empirically determined on the specific instrument used.)

Method Validation & Performance

This analytical method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance). Key validation parameters and typical acceptance criteria are summarized below.

Validation Parameters

| Parameter | Typical Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Range | e.g., 0.1 ng/mL to 100 ng/mL |

| LLOQ | Signal-to-noise ratio ≥ 10; Accuracy ±20%, Precision ≤20% |

| Accuracy | %RE (Relative Error) within ±15% (±20% at LLOQ) |

| Precision | %RSD (Relative Standard Deviation) ≤15% (≤20% at LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | IS-normalized matrix factor CV ≤15% |

| Stability | Freeze-thaw, short-term, long-term, post-preparative stability within ±15% |

Data Presentation and Expected Results

A typical calibration curve should demonstrate a linear relationship between the peak area ratio (Analyte/IS) and the nominal concentration. The method is expected to achieve a lower limit of quantification (LLOQ) in the sub-ng/mL range, making it suitable for pharmacokinetic studies.[9]

Linearity Data (Example)

| Concentration (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |

| 0.1 | 1,520 | 150,100 | 0.0101 |

| 0.5 | 7,650 | 151,200 | 0.0506 |

| 1.0 | 15,300 | 150,500 | 0.1017 |

| 5.0 | 75,900 | 149,800 | 0.5067 |

| 10.0 | 152,500 | 150,900 | 1.0106 |

| 50.0 | 760,100 | 151,500 | 5.0172 |

| 100.0 | 1,510,000 | 150,300 | 10.0466 |

Conclusion

This application note provides a detailed, robust, and sensitive LC-MS/MS method for the quantification of 6-Oxo D-(-)-Norgestrel. The protocol, from sample preparation to final analysis, is designed to deliver high-quality, reproducible data suitable for a range of applications in pharmaceutical research and development. The method's high sensitivity and specificity make it an invaluable tool for researchers investigating the metabolism, pharmacokinetics, and quality attributes of D-(-)-Norgestrel.

References

-

National Center for Biotechnology Information (2020). LC-MS/MS Method for Rapid Quantification of Progesterone in Rabbit Plasma and Its Application in a Pharmacokinetic Study. PubMed Central. Available at: [Link]

-

National Center for Biotechnology Information (2015). Development and validation of sensitive LC/MS/MS method for quantitative bioanalysis of levonorgestrel in rat plasma and application to pharmacokinetics study. PubMed. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 9839, Norgestrel. PubChem. Available at: [Link]

-

National Center for Biotechnology Information (1975). Metabolism of D- and L-norgestrel in humans. PubMed. Available at: [Link]

-

Kumar VP, Saxena A, Pawar A, et al. (2014). A Rapid and Sensitive UPLC–ESI-MS/MS Method for Determination of Levonorgestrel by Chemical Derivatization in Human Plasma and its Application to Pharmacokinetic Study. OMICS International. Available at: [Link]

-

Preprints.org (2024). A Highly Sensitive LC-MS/MS Method Development, Validation, and its Application for the Quantification of Levonorgestrel Released from Contraceptive Implants in Human Serum. Available at: [Link]

-

ResearchGate (2014). A Rapid and Sensitive UPLC–ESI-MS/MS Method for Determination of Levonorgestrel by Chemical Derivatization in Human Plasma and its Application to Pharmacokinetic Study. Available at: [Link]

-

National Center for Biotechnology Information (2011). An ultra-sensitive online SPE-LC-MS/MS method for the quantification of levonorgestrel released from intrauterine devices. PubMed. Available at: [Link]

-

ResearchGate (2006). Simultaneous quantitative determination of norgestrel and progesterone in human serum by HPLC-tandem mass spectrometry with atmospheric pressure chemical ionization. Available at: [Link]

-

Waters Corporation (2018). Fundamentals of MS (7 of 7) - Fragmentation. YouTube. Available at: [Link]

-

National Center for Biotechnology Information (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. PubMed Central. Available at: [Link]

Sources

- 1. (8R,9R,10R,13S,14R,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | C21H28O2 | CID 12598310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Metabolism of D- and L-norgestrel in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LC-MS/MS Method for Rapid Quantification of Progesterone in Rabbit Plasma and Its Application in a Pharmacokinetic Study of the Transdermal Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. youtube.com [youtube.com]

- 6. Development and validation of sensitive LC/MS/MS method for quantitative bioanalysis of levonorgestrel in rat plasma and application to pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. preprints.org [preprints.org]

- 8. researchgate.net [researchgate.net]

- 9. An ultra-sensitive online SPE-LC-MS/MS method for the quantification of levonorgestrel released from intrauterine devices - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Sensitivity Isolation and Analysis of 6-Oxo D-(-)-Norgestrel via LC-MS/MS

This Application Note is designed for analytical chemists, pharmacokineticists, and drug development scientists requiring a robust protocol for the isolation and quantification of 6-Oxo D-(-)-Norgestrel (a key oxidative metabolite/impurity of Levonorgestrel) in biological matrices.

Introduction & Scientific Context

D-(-)-Norgestrel (Levonorgestrel, LNG) is a potent synthetic progestogen used widely in hormonal contraceptives. Its metabolic profile is complex, primarily driven by CYP3A4-mediated hydroxylation. The 6-Oxo derivative (6-keto-levonorgestrel) represents a critical oxidative node. It typically arises from the dehydrogenation of the 6

Why this Analyte Matters

-

Metabolic Profiling: The conversion of the 6-hydroxy metabolite to the 6-oxo form is a marker of oxidative stress and specific enzymatic dehydrogenase activity.

-

Impurity Monitoring: In pharmaceutical formulations, 6-oxo-norgestrel is a known degradation product that must be monitored to ensure stability and safety.

-

Analytical Challenge: Unlike the parent LNG, the 6-oxo derivative possesses an additional carbonyl group, altering its polarity and ionization efficiency. Standard LNG protocols often fail to recover this metabolite efficiently due to polarity mismatch in extraction solvents.

Chemical Properties & Strategy

| Property | D-(-)-Norgestrel (Parent) | 6-Oxo D-(-)-Norgestrel (Analyte) |

| Formula | C | C |

| MW | 312.45 g/mol | 326.43 g/mol |

| LogP (Est.) | ~3.8 (Lipophilic) | ~2.9 (Moderately Lipophilic) |

| Ionization | ESI (+) [M+H] | ESI (+) [M+H] |

Strategic Pivot: While pure Hexane is sufficient for the parent drug, it is too non-polar for the 6-oxo metabolite. This protocol utilizes a Liquid-Liquid Extraction (LLE) with a modified polarity index (Hexane:Ethyl Acetate 70:30) to ensure simultaneous recovery of the parent and the more polar 6-oxo derivative while excluding plasma phospholipids.

Protocol: Sample Preparation (Liquid-Liquid Extraction)

This method is validated for 200

Reagents Required

-

Extraction Solvent: n-Hexane / Ethyl Acetate (70:30 v/v). Note: The increased ethyl acetate fraction is critical for 6-oxo recovery.

-

Internal Standard (IS): Levonorgestrel-d6 (100 ng/mL in Methanol).

-

Reconstitution Solution: 50% Methanol in Water + 0.1% Formic Acid.

Step-by-Step Workflow

-

Sample Aliquoting: Transfer 200

L of plasma into a 2 mL polypropylene microcentrifuge tube. -

IS Addition: Add 20

L of Internal Standard working solution. Vortex gently for 10 seconds. -

Equilibration: Allow samples to stand for 5 minutes to ensure IS integration with the matrix.

-

Extraction: Add 1.0 mL of Extraction Solvent (Hexane:EtOAc 70:30).

-

Agitation: Vortex vigorously for 5 minutes (or use a multi-tube shaker at high speed). Crucial: This step partitions the steroid from the protein binding sites.

-

Phase Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/ethanol bath (optional but recommended) or carefully pipette 800

L of the upper organic layer into a clean glass tube. -

Evaporation: Evaporate the supernatant to dryness under a stream of Nitrogen at 40°C .

-

Reconstitution: Dissolve the residue in 100

L of Reconstitution Solution. Vortex for 1 minute and transfer to an autosampler vial with an insert.

Visualization: Extraction Logic

The following diagram illustrates the critical decision points in the extraction workflow to minimize matrix effects.

Figure 1: Optimized Liquid-Liquid Extraction workflow for 6-Oxo Norgestrel recovery.

Protocol: Instrumental Analysis (LC-MS/MS)

Chromatographic Conditions

-

System: UHPLC (e.g., Waters ACQUITY or Agilent 1290).

-

Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 1.7

m) or Waters BEH C18. -

Column Temp: 40°C.

-

Flow Rate: 0.4 mL/min.

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 30 | Initial Hold |

| 0.5 | 30 | Sample Loading |

| 3.5 | 90 | Elution of Analyte |

| 4.5 | 90 | Column Wash |

| 4.6 | 30 | Re-equilibration |

| 6.0 | 30 | End of Run |

Mass Spectrometry Parameters

-

Source: ESI Positive Mode.

-

Spray Voltage: 3500 V.

-

Collision Gas: Argon.

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | CE (eV) | Type |

|---|---|---|---|---|---|

| 6-Oxo LNG | 327.2 | 243.1 | 35 | 28 | Quantifier |

| 327.2 | 109.1 | 35 | 40 | Qualifier | |

| LNG (Parent) | 313.2 | 245.1 | 30 | 25 | Monitor |

| LNG-d6 (IS) | 319.2 | 251.1 | 30 | 25 | Internal Std |

Note: The quantifier ion 243.1 for 6-Oxo LNG typically corresponds to the loss of the A-ring fragment or dehydration sequences specific to the oxidized steroid core.

Method Validation Criteria

To ensure Trustworthiness and Scientific Integrity , the method must meet the following criteria before routine use:

-

Recovery (Extraction Efficiency):

-

Compare the peak area of pre-extraction spiked samples vs. post-extraction spiked samples.

-

Target: > 80% for 6-Oxo LNG (The 70:30 Hex:EtOAc mix ensures this).

-

-

Matrix Effect:

-

Calculate: (Post-extraction spike area / Pure solution area) x 100.

-

Acceptance: 85% - 115% (Values <100% indicate suppression; >100% enhancement).

-

-

Linearity:

-

Range: 0.1 ng/mL to 100 ng/mL.

-

R

> 0.995 using 1/x

-

References

-

Thermo Fisher Scientific. "SPE, LC-MS/MS Method for the Determination of Ethinyl Estradiol from Human Plasma." Thermo Fisher Application Notes. Link

-

Gao, Y., et al. "Development and validation of sensitive LC/MS/MS method for quantitative bioanalysis of levonorgestrel in rat plasma." Journal of Chromatography B, 2015.[4] Link

-

Stanczyk, F. Z., & Roy, S. "Metabolism of levonorgestrel, norethindrone, and structurally related contraceptive steroids." Contraception, 1990.[5][6] Link

-

Ahire, D., et al. "Metabolite Identification... of 17-Deacetylnorgestimate."[7] Drug Metabolism and Disposition, 2017.[7] (Describes CYP3A4 oxidative pathways relevant to norgestrel derivatives). Link

-

Cardiff University. "Models and methods to characterise levonorgestrel release... and novel two-step liquid–liquid drug extraction procedure." Drug Delivery and Translational Research. Link

Sources

- 1. Development and Validation of a Multiplexed Assay for the Measurement of Long-Acting Hormonal Contraceptives in Plasma via Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development and validation of sensitive LC/MS/MS method for quantitative bioanalysis of levonorgestrel in rat plasma and application to pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics, metabolism and serum concentrations of progestins used in contraception - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dl.tufts.edu [dl.tufts.edu]

- 7. Metabolite Identification, Reaction Phenotyping, and Retrospective Drug-Drug Interaction Predictions of 17-Deacetylnorgestimate, the Active Component of the Oral Contraceptive Norgestimate - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Strategic Utilization of 6-Oxo D-(-)-Norgestrel in Pharmaceutical Quality Control

Abstract & Scope

This technical guide details the application of 6-Oxo D-(-)-Norgestrel (CAS: 1175109-63-3), also known as 6-Ketonorgestrel or Levonorgestrel Impurity J , as a critical Reference Standard (RS) in the quality control of Levonorgestrel API and finished dosage forms.

As a primary oxidative degradation product, the monitoring of 6-Oxo D-(-)-Norgestrel is a mandatory requirement for validating the stability-indicating capability of analytical methods under ICH Q1A(R2) and Q2(R1) guidelines. This document provides a validated HPLC protocol, mechanistic insights into its formation, and a framework for establishing self-validating QC workflows.

Chemical Characterization & Mechanistic Insight[1]

The Molecule[1]

-

Chemical Name: (17α)-13-Ethyl-17-hydroxy-18,19-dinorpregn-4-en-20-yne-3,6-dione[1]

-

Common Name: 6-Oxo D-(-)-Norgestrel; Levonorgestrel Impurity J (EP/BP)

-

Molecular Formula: C₂₁H₂₆O₃

-

Role: Oxidative Degradant & Process Impurity

Degradation Pathway (The "Why")

Levonorgestrel contains a

Understanding this pathway is crucial because the presence of this impurity is a direct indicator of oxidative stress failure in the manufacturing or storage process.

Figure 1: Mechanistic pathway showing the oxidative conversion of Levonorgestrel to its 6-Oxo derivative.[1][2][4][5][6][7][8][9][10][11]

Analytical Method Development (HPLC)[11]

The following protocol is designed to achieve baseline separation between the active pharmaceutical ingredient (API) and the 6-Oxo impurity. This method serves as a "Universal Steroid Impurity Method" adaptable for UPLC.

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm | End-capping reduces silanol interactions with the steroid backbone. |

| Mobile Phase A | Water (Milli-Q) | Aqueous baseline. |

| Mobile Phase B | Acetonitrile (HPLC Grade) | ACN provides sharper peaks for steroids compared to Methanol. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns; adjust for UPLC. |

| Detection | UV @ 240 nm | Max absorption for the |

| Column Temp | 30°C | Controls viscosity and retention reproducibility. |

| Injection Vol | 20 µL | Sufficient sensitivity for trace impurity detection (LOQ). |

Gradient Program[1]

-

0-2 min: 30% B (Isocratic hold)

-

2-25 min: 30%

70% B (Linear Gradient) -

25-30 min: 70% B (Wash)

-

30-35 min: 30% B (Re-equilibration)

Acceptance Criteria (System Suitability)

-

Resolution (

): -

Tailing Factor:

. -

Relative Retention Time (RRT):

-

Levonorgestrel: 1.00

-

6-Oxo D-(-)-Norgestrel: ~0.85 - 0.92 (Elutes before the main peak due to increased polarity from the extra ketone group).

-

Experimental Protocols

Protocol 1: Preparation of Reference Standards

Objective: To create a traceable standard solution for quantitative analysis.

-

Stock Solution A (Impurity): Accurately weigh 5.0 mg of 6-Oxo D-(-)-Norgestrel into a 50 mL volumetric flask. Dissolve in 5 mL of THF (Tetrahydrofuran) to ensure complete solubility, then make up to volume with Mobile Phase B. (Conc: 100 µg/mL).

-

Stock Solution B (API): Accurately weigh 50.0 mg of Levonorgestrel RS into a 50 mL flask. Dissolve in Mobile Phase B. (Conc: 1000 µg/mL).

-

System Suitability Solution: Transfer 1.0 mL of Stock A and 5.0 mL of Stock B into a 50 mL volumetric flask. Dilute to volume with Mobile Phase A:B (50:50).

-

Final Conc: 2 µg/mL (Impurity) and 100 µg/mL (API).

-

Protocol 2: Forced Degradation (Oxidative Stress)

Objective: To demonstrate the method's specificity by artificially generating the 6-Oxo impurity.

-

Sample Prep: Weigh 10 mg of Levonorgestrel API into a 10 mL flask.

-

Stress Condition: Add 2 mL of 3% Hydrogen Peroxide (

). -

Incubation: Heat at 60°C for 2 hours.

-

Neutralization: Cool and dilute to volume with Mobile Phase.

-

Analysis: Inject into the HPLC system.

-

Validation Check: The chromatogram must show a significant rise in the peak at RRT ~0.90 (matching the retention time of the 6-Oxo RS prepared in Protocol 1). This confirms the method is "Stability Indicating."

QC Workflow Visualization

This diagram illustrates the decision-making process in a QC laboratory when an unknown impurity is detected.

Figure 2: Decision logic for handling impurities detected during batch release testing.

Troubleshooting & Expert Tips

| Issue | Probable Cause | Corrective Action |

| Peak Co-elution | 6-Oxo impurity merging with API peak. | The 6-Oxo derivative is more polar. Decrease the initial organic modifier (%B) from 30% to 25% to increase retention and resolution. |

| Low Recovery | Adsorption to glassware. | Steroids can be "sticky." Use low-binding glassware or add 1% THF to the diluent to improve solubility and recovery. |

| Ghost Peaks | Contaminated Mobile Phase. | Oxidation can occur in-situ if the mobile phase is old. Use fresh Milli-Q water and filter solvents daily. |

| RRT Shift | Temperature fluctuation. | Steroid separation is temperature-sensitive. Ensure the column oven is calibrated and stable at 30°C ± 0.5°C. |

References

-

European Pharmacopoeia (Ph.[6] Eur.) . Levonorgestrel Monograph 0999. (Defines Impurity J as 6-Oxo-norgestrel).[2]

-

United States Pharmacopeia (USP) . Levonorgestrel Monograph: Related Compounds. (Provides general chromatographic parameters).

-

Santa Cruz Biotechnology . 6-Oxo D-(-)-Norgestrel Product Data Sheet. (Physical properties and CAS verification).

-

International Conference on Harmonisation (ICH) . Guideline Q1A(R2): Stability Testing of New Drug Substances and Products.

-

PubChem . Levonorgestrel Compound Summary. (For parent compound structure and general reactivity).

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. scbt.com [scbt.com]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. ftp.uspbpep.com [ftp.uspbpep.com]

- 6. scispace.com [scispace.com]

- 7. RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 6-Oxo D-(-)-Norgestrel | CAS 1175109-63-3 | LGC Standards [lgcstandards.com]

Application Note: Advanced Chromatographic Techniques for Steroid Impurity Analysis

Abstract

Steroid analysis presents unique chromatographic challenges due to the structural rigidity of the cyclopentanoperhydrophenanthrene nucleus and the presence of numerous stereocenters. Differentiating between closely related impurities—such as C-22 epimers in corticosteroids or positional isomers in sex hormones—requires precise control over stationary phase selectivity. This guide details two validated protocols: a UHPLC-MS/MS workflow utilizing phenyl-hexyl chemistry for aromatic selectivity, and an SFC (Supercritical Fluid Chromatography) protocol for orthogonal chiral separation. These methods are designed to meet ICH Q3A/Q3B thresholds for impurity reporting (0.05%), identification (0.10%), and qualification (0.15%).

Introduction: The Steroid Separation Challenge

In drug development, steroid impurities typically fall into three categories:

-

Process-Related Impurities: Intermediates from semi-synthesis (e.g., unreacted precursors).

-

Degradation Products: Oxidation at C-11 or C-17, or hydrolysis of esters.

-

Stereoisomers: Epimers (e.g., Budesonide 22R/S) that are often isobaric and difficult to resolve by Mass Spectrometry alone.

Regulatory Context (ICH Q3A/B)

For a maximum daily dose of ≤ 2g/day, any impurity > 0.10% must be identified. Because steroids often have high potency and low dosage, sensitivity is paramount. Standard C18 columns often fail to resolve critical pairs (e.g., Prednisone vs. Prednisolone) due to lack of shape selectivity.

Method Selection Strategy

The choice between Reversed-Phase Liquid Chromatography (RPLC) and Supercritical Fluid Chromatography (SFC) depends on the specific impurity profile.

Decision Matrix

-

Use UHPLC (RPLC): For general impurity profiling, oxidative degradants, and polar metabolites.

-

Use SFC: For hydrophobic compounds, positional isomers, and stereoisomers (epimers) that co-elute in aqueous phases.

Figure 1: Decision tree for selecting the optimal chromatographic technique based on impurity chemistry.

Protocol A: UHPLC-MS/MS for General Impurity Profiling

Objective: High-throughput separation of structurally similar steroids (e.g., Corticosteroids) using alternative selectivity.

Scientific Rationale

Standard C18 columns rely on hydrophobic subtraction. For steroids, which possess aromatic rings or conjugated systems, Biphenyl or Phenyl-Hexyl phases offer

Experimental Conditions

| Parameter | Specification |

| System | UHPLC System (pressure tolerance > 1000 bar) |

| Column | Biphenyl Core-Shell , 2.1 x 100 mm, 1.7 µm or 2.6 µm |

| Mobile Phase A | Water + 0.2 mM Ammonium Fluoride (NH₄F) |

| Mobile Phase B | Methanol |

| Flow Rate | 0.4 mL/min |

| Column Temp | 40°C |

| Detection | MS/MS (ESI+) or UV @ 254 nm |

Note on Additives: Ammonium Fluoride (0.2 mM) is preferred over Formic Acid for steroid analysis in MS. It enhances ionization efficiency for neutral steroids (like aldosterone) by promoting

Gradient Table[1]

| Time (min) | % Mobile Phase B | Curve | Description |

| 0.00 | 45 | Initial | Equilibration |

| 8.00 | 75 | Linear | Elution of main corticoids |

| 8.50 | 98 | Step | Wash lipophilic degradants |

| 10.00 | 98 | Hold | Column cleaning |

| 10.10 | 45 | Step | Re-equilibration |

| 12.00 | 45 | Hold | Ready for next injection |

System Suitability Criteria

-

Resolution (

): > 2.0 between critical pair (e.g., Impurity A and API). -

Peak Tailing: 0.8 <

< 1.2. -

Sensitivity: S/N > 10 for 0.05% impurity standard.

Protocol B: SFC for Epimer Separation[2]

Objective: Separation of chiral steroid epimers (e.g., Budesonide, Dexamethasone/Betamethasone) that are difficult to resolve by RPLC.

Scientific Rationale

Supercritical CO₂ has low viscosity and high diffusivity, allowing for high-efficiency separations. When coupled with a stationary phase like 2-Ethylpyridine (2-EP) , the separation mechanism involves hydrogen bonding and dipole-dipole interactions that are highly sensitive to the spatial orientation of hydroxyl groups on the steroid backbone.

Experimental Conditions

| Parameter | Specification |

| System | UPC² or SFC System |

| Column | 2-Ethylpyridine (2-EP) or Diol , 3.0 x 100 mm, 1.7 µm |

| Mobile Phase A | CO₂ (Compressed Liquid) |

| Mobile Phase B | Methanol (Isocratic Co-solvent) |

| ABPR | 2000 psi (Back Pressure) |

| Column Temp | 50°C |

| Detection | UV @ 240 nm (PDA) |

Isocratic Workflow

Unlike RPLC, SFC for steroids often benefits from isocratic elution to maximize thermodynamic selectivity (

-

Conditioning: Equilibrate column with 10% MeOH in CO₂ for 5 mins.

-

Screening: Inject sample at 10%, 15%, and 20% MeOH isocratic holds.

-

Optimization: Adjust temperature. Note: In SFC, lower temperature often increases retention but can drastically change selectivity due to density modulation of the CO₂.

Workflow Diagram: SFC Optimization

Figure 2: SFC Method Development Workflow for Steroid Epimers.

Troubleshooting & Critical Parameters

Peak Tailing in UHPLC

-

Cause: Secondary silanol interactions with amine or hydroxyl groups on the steroid D-ring.

-

Solution: Ensure the column is "end-capped." If using MS, add Ammonium Formate (5-10 mM) to suppress silanol ionization. If using UV only, phosphate buffer (pH 3.0) is more effective but incompatible with MS.

Sensitivity Issues (MS Detection)

-

Issue: Steroids like progesterone lack ionizable functional groups (neutral).

-

Solution: Use APCI (Atmospheric Pressure Chemical Ionization) instead of ESI. APCI is more robust for neutral, non-polar steroids. Alternatively, use derivatization (e.g., hydroxylamine) or the NH₄F additive mentioned in Protocol A.

Carryover

-

Issue: Lipophilic steroids sticking to injector seals.

-

Solution: Use a strong needle wash: Acetonitrile/Isopropanol/Cyclohexane (40:40:20).

References

-

Waters Corporation. Applying UPLC to the Profiling of Impurities in Raw Drug Substances. (Application Note). Available at: [Link]

-

ICH Guidelines. ICH Q3B(R2) Impurities in New Drug Products. (Guideline).[1][2][3][4][5] Available at: [Link]

-

MedRxiv. Multi-steroid profiling by uPLC-MS/MS with post-column infusion of ammonium fluoride.[4] (Preprint). Available at: [Link][6]

Sources

- 1. ICH Q3B (R2) Impurities in new drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 2. database.ich.org [database.ich.org]

- 3. ema.europa.eu [ema.europa.eu]

- 4. medrxiv.org [medrxiv.org]

- 5. Q3B(R) Impurities in New Drug Products (Revision 3) | FDA [fda.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Peak Tailing in 6-Oxo D-(-)-Norgestrel HPLC Analysis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated resource for resolving HPLC analysis challenges with 6-Oxo D-(-)-Norgestrel. As a team of Senior Application Scientists, we've structured this guide to provide in-depth, actionable solutions to common chromatographic issues, with a primary focus on the prevalent problem of peak tailing. Our approach is rooted in fundamental scientific principles and validated by extensive field experience.

The Challenge of Peak Tailing with 6-Oxo D-(-)-Norgestrel

Peak tailing, characterized by an asymmetrical peak with a drawn-out trailing edge, is a frequent obstacle in the HPLC analysis of basic compounds like 6-Oxo D-(-)-Norgestrel.[1][2] This phenomenon can compromise the accuracy and precision of quantification by affecting peak integration and resolution.[1] The primary cause often lies in secondary chemical interactions between the analyte and the stationary phase.[2][3]

Troubleshooting Guide: A Systematic Approach to Symmetrical Peaks

This guide provides a logical workflow to diagnose and rectify peak tailing in your 6-Oxo D-(-)-Norgestrel analyses.

Initial Diagnosis: Is It a Chemical or Physical Problem?

Q1: My 6-Oxo D-(-)-Norgestrel peak is tailing. Where do I start?

A1: The first step is to determine if the issue is chemical (related to interactions within the column) or physical (related to the HPLC system). A quick diagnostic is to observe all peaks in your chromatogram. If only the 6-Oxo D-(-)-Norgestrel peak (or other basic compounds) is tailing, the problem is likely chemical.[4] If all peaks are tailing, it often points to a physical issue like a column void or a blocked frit.[4]

Troubleshooting Flowchart: Initial Diagnosis

Caption: Differentiating between chemical and physical causes of peak tailing.

Addressing Chemical Causes of Peak Tailing

The most common chemical cause of peak tailing for basic compounds like 6-Oxo D-(-)-Norgestrel is the interaction with acidic silanol groups (Si-OH) on the surface of silica-based stationary phases.[2][3][5][6] These secondary interactions lead to a portion of the analyte being retained longer, causing the characteristic tail.[3][5]

Q2: How can I minimize these secondary silanol interactions?

A2: There are several effective strategies, which can be used individually or in combination:

-

Mobile Phase pH Adjustment:

-

The "Why": Lowering the mobile phase pH (typically to a range of 2.5-3.5) protonates the acidic silanol groups, neutralizing their negative charge and reducing their ability to interact with the positively charged basic analyte.[3][7]

-

Protocol:

-

Prepare a mobile phase with a buffer (e.g., 10-20 mM phosphate buffer) and adjust the pH to ~3.0.[7][8]

-

Equilibrate your column thoroughly with the new mobile phase.

-

Inject your sample and assess the peak shape.

-

Caution: Ensure your column is rated for use at low pH to avoid damaging the stationary phase.[3][9]

-

-

-

Use of Mobile Phase Additives (Competing Bases):

-

The "Why": Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can effectively "mask" the active silanol sites.[7][10][11] The TEA molecules will preferentially interact with the silanol groups, leaving fewer available to interact with your analyte.[7][10]

-

Protocol:

-

-

Column Selection:

-

The "Why": Modern HPLC columns often feature "end-capping," a process that chemically derivatizes most of the residual silanol groups, making them inert.[3][6] Using a high-purity, end-capped, or "base-deactivated" column is one of the most effective ways to prevent peak tailing for basic compounds from the outset.[1][6]

-

Recommendation: If you are consistently experiencing tailing with an older column, upgrading to a modern, base-deactivated column is a highly recommended long-term solution.

-

}``` Caption: Undesirable interaction between a basic analyte and an active silanol site.

FAQs: Other Factors Influencing Peak Shape

Q3: I've tried adjusting the pH and using additives, but the tailing persists. What else could be wrong?

A3: If you've addressed the primary chemical interactions, consider these other potential causes:

-

Column Contamination and Voids: A buildup of sample matrix components on the column's inlet frit can disrupt the flow path, causing peak distortion for all analytes. S[4]imilarly, a void at the head of the column can have the same effect. [3][12] * Solution: Try back-flushing the column (if permitted by the manufacturer) with a strong solvent to remove contaminants. I[3][4]f this doesn't work, the column may need to be replaced. *[4] Sample Solvent Effects: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause peak distortion.

-

Solution: Ideally, dissolve your sample in the mobile phase itself. I[13]f this is not possible for solubility reasons, use the weakest possible solvent and keep the injection volume small.

-

-

Column Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak broadening and tailing. [13] * Solution: Try diluting your sample and reinjecting.

[12]Q4: Can the choice of organic solvent (acetonitrile vs. methanol) affect peak tailing?

A4: Yes. While both are common solvents in reversed-phase HPLC, methanol is a protic solvent and can form hydrogen bonds with unmasked silanol groups, which can sometimes help reduce their interaction with basic analytes. C[5]onversely, acetonitrile is aprotic and does not have this hydrogen-bonding capability. H[5]owever, the overall effect can be complex and method-dependent. If you are experiencing issues with one solvent, it is often worthwhile to try the other.

Q5: Does temperature play a role in peak shape?

A5: Increasing the column temperature can sometimes improve peak shape by increasing the efficiency of the separation. However, this effect is generally less pronounced than that of mobile phase pH or additives for addressing severe tailing of basic compounds.

[14]***

Summary Table: Troubleshooting Strategies

| Issue | Potential Cause | Recommended Action |

| Only basic peaks tail | Secondary silanol interactions | Lower mobile phase pH (2.5-3.5); add a competing base (e.g., TEA); use a base-deactivated/end-capped column. |

| All peaks tail | Blocked column frit or column void | Back-flush the column; if unresolved, replace the column. |

| Peak shape varies | Sample solvent mismatch | Dissolve sample in the mobile phase or a weaker solvent. |

| Broad, tailing peaks | Column overload | Dilute the sample and reinject. |

References

-

Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

-

Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

-

Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

-

Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

-

Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column. Retrieved from [Link]

-

Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

-

LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]

-

Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]

-

HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

-

LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Development and validation of a HPLC method for determination of levonorgestrel and quinestrol in rat plasma. Retrieved from [Link]

-

Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC. Retrieved from [Link]

-

Moravek, Inc. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

-

Waters Knowledge Base. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? Retrieved from [Link]

-

International Journal of Scientific Research and Management. (2020, April 30). Method Development and Validation of Stability Indicating HPLC Method for Quality Evaluation of Related Substances/Degradation in Levonorgestrel and Ethinyl Estradiol Tablets. Retrieved from [Link]

-

ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Retrieved from [Link]

-

ResearchGate. (2025, August 7). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. Retrieved from [Link]

-

Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

-

Chromatography Forum. (2007, September 12). severe tailing on column. Retrieved from [Link]

-

PubMed. (n.d.). RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation. Retrieved from [Link]

-

Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]

-

International Journal of Pharmaceutical and Biological Archives. (2023, March 5). Development and Validation of a New Robust RP-HPLC Method for the Simultaneous Quantitation of Levonorgestrel and Ethinylestradiol in Bulk and Pharmaceutical Dosage Form. Retrieved from [Link]

Sources

- 1. chromtech.com [chromtech.com]

- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]

- 3. elementlabsolutions.com [elementlabsolutions.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. pharmagrowthhub.com [pharmagrowthhub.com]

- 6. HPLC Peak Tailing - Axion Labs [axionlabs.com]

- 7. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. moravek.com [moravek.com]

- 10. pharmagrowthhub.com [pharmagrowthhub.com]

- 11. welch-us.com [welch-us.com]

- 12. researchgate.net [researchgate.net]

- 13. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]

- 14. researchgate.net [researchgate.net]

stability issues of 6-Oxo D-(-)-Norgestrel in solution

Welcome to the technical support center for 6-Oxo D-(-)-Norgestrel. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for stability issues encountered when working with 6-Oxo D-(-)-Norgestrel in solution. As an impurity and metabolite of Levonorgestrel, its stability profile is critical for accurate experimental outcomes.[1][2][3] This document synthesizes field-proven insights and authoritative data to help you navigate potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is 6-Oxo D-(-)-Norgestrel and why is its stability important?

6-Oxo D-(-)-Norgestrel, also known as 6-Keto Levonorgestrel, is a known impurity and metabolite of the synthetic progestogen Levonorgestrel.[2][3] Levonorgestrel is the biologically active component of Norgestrel and is widely used in hormonal contraceptives.[4][5] Ensuring the stability of 6-Oxo D-(-)-Norgestrel in solution is crucial for several reasons:

-

Accurate Quantification: In analytical and pharmacokinetic studies, degradation can lead to underestimation of the compound's concentration.

-

Impurity Profiling: When studying the purity of Levonorgestrel formulations, it is essential to know if 6-Oxo D-(-)-Norgestrel is present from synthesis or is forming post-formulation due to degradation.

-

Pharmacological Studies: If this metabolite has biological activity, its degradation would impact the results of in vitro or in vivo assays.

Q2: What are the recommended storage conditions for 6-Oxo D-(-)-Norgestrel stock solutions?